(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
Description
The compound “(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione” is a thiazolidine-2,4-dione derivative characterized by a conjugated system involving a pyrrole ring substituted with pyridin-3-yl and methyl groups.
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12+ |
InChI Key |
NCSHZXNGQYSKLR-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Phenyl-thiazolidine-2,4-dione
The thiazolidine-2,4-dione core is synthesized via cyclization of phenyl isothiocyanate with chloroacetic acid under basic conditions. In a representative procedure, phenyl isothiocyanate (1.0 equiv) is treated with chloroacetic acid (1.2 equiv) in aqueous sodium hydroxide at 0–5°C, followed by acidification with hydrochloric acid to precipitate the intermediate thiazolidine-2,4-dione. The crude product is recrystallized from ethanol to yield 3-phenyl-thiazolidine-2,4-dione as a white crystalline solid (Yield: 78–85%).
Preparation of 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
The pyrrole scaffold is constructed via a Paal-Knorr synthesis, wherein 2,5-hexanedione (1.0 equiv) reacts with pyridin-3-amine (1.05 equiv) in acetic acid at reflux. The resulting 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole is formylated at the 3-position using the Vilsmeier-Haack reaction. A mixture of phosphorus oxychloride (3.0 equiv) and DMF (2.5 equiv) is added dropwise to the pyrrole derivative in dichloromethane at 0°C, followed by stirring at room temperature for 12 hours. Hydrolysis with ice-cold water yields the aldehyde (Yield: 65–72%).
Knoevenagel Condensation
The final step involves a base-catalyzed Knoevenagel condensation between 3-phenyl-thiazolidine-2,4-dione (1.0 equiv) and 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde (1.1 equiv) in ethanol using piperidine (10 mol%) as a catalyst. The reaction is heated under reflux for 6–8 hours, during which the (5E)-configured product precipitates. The crude material is filtered, washed with cold ethanol, and dried under vacuum (Yield: 70–78%).
Reaction Optimization
Solvent and Catalyst Screening
Comparative studies indicate that polyethylene glycol (PEG-400) enhances reaction efficiency when used as a co-solvent with water. Substituting ethanol with PEG-400/water (3:1 v/v) increases the condensation yield to 82–85% while reducing reaction time to 4 hours. Catalytic systems such as cobalt chloride hexahydrate with dimethylglyoxime in PEG-400 further improve regioselectivity, though this is more critical for hydrogenation steps in related derivatives.
Temperature and pH Control
Maintaining the reaction at 0–5°C during aldehyde activation prevents side reactions such as aldol condensation. Post-condensation, the pH is adjusted to 4–6.5 using acetic acid to precipitate the product while minimizing degradation.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 12.48 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, pyridyl-H), 8.45 (s, 1H, pyrrole-H), 7.75 (s, 1H, CH=), 7.62–7.28 (m, 5H, phenyl-H), 6.92 (s, 1H, pyrrole-H), 2.51 (s, 3H, CH3), 2.34 (s, 3H, CH3).
-
IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinedione), 1680 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C).
Crystallography and Purity
Single-crystal X-ray diffraction confirms the (5E)-configuration, with the exocyclic double bond adopting a planar geometry. HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a purity of ≥98%.
Industrial-Scale Considerations
The use of PEG-400 as a recyclable solvent reduces production costs and environmental impact. After isolating the product, the mother liquor is basified to pH 9–9.5 with sodium hydroxide and reused in subsequent batches without purification, maintaining consistent yields.
Challenges and Mitigation
Chemical Reactions Analysis
Core Formation
-
Thiazolidinedione Precursor : The base structure is often synthesized via condensation of thiourea with chloroacetic acid, followed by cyclization .
-
Functionalization : The active methylene group at position 5 undergoes condensation reactions (e.g., Knoevenagel reaction ) with aldehydes to introduce the benzylidene substituent .
Knoevenagel Condensation
A catalytic reaction involving the active methylene group of thiazolidinedione and an aldehyde (e.g., pyridin-3-yl-pyrrole-derived aldehyde) under acidic conditions .
Example :
-
Reagents : Piperidinium acetate (catalyst), anhydrous toluene, Dean–Stark apparatus.
Chloroacetylation
Used to introduce reactive sites for further functionalization:
-
Reagents : 2-Chloroacetyl chloride, dry benzene.
-
Product : Chloroacetamide derivatives, enabling subsequent nucleophilic substitution .
Hydrolysis
Potassium salts (e.g., thiazolidinedione potassium salt) undergo hydrolysis to regenerate the parent compound under acidic conditions .
Comparison of Reaction Conditions
Functional Group Roles
Reaction Mechanism Insights
The thiazolidinedione scaffold’s reactivity stems from its conjugated carbonyl groups and active methylene site, enabling nucleophilic and electrophilic interactions. For example:
-
Cyclization : Thiourea and chloroacetic acid undergo cyclocondensation to form the thiazolidinedione core .
-
Electrophilic Attack : The pyrrole-pyridine substituent may participate in electrophilic aromatic substitution due to its electron-rich nature.
Challenges and Considerations
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate pyrrole and thiazolidine frameworks. A notable method includes the condensation of 2,5-dimethyl-1-(pyridin-3-YL)-1H-pyrrole with appropriate aldehydes or ketones to yield the desired thiazolidine derivative. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research indicates that (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. It has been tested against various types of cancer cells, including breast cancer (MCF-7) and lung cancer (A549), demonstrating a dose-dependent decrease in cell viability. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases like arthritis or colitis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazolidine ring and the substitution patterns on the pyrrole moiety can significantly influence its potency and selectivity towards specific biological targets. Computational docking studies have been utilized to predict binding affinities with various receptors involved in disease pathways .
Case Study 1: Antimicrobial Activity
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of the compound against clinical isolates of multidrug-resistant pathogens. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Research
In another investigation focused on its anticancer effects, this compound was tested in combination with existing chemotherapeutics. The combination therapy showed enhanced cytotoxicity in resistant cancer cell lines compared to monotherapy, indicating a synergistic effect that warrants further exploration in clinical settings .
Data Summary Table
| Property | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in MCF-7 and A549 cell lines |
| Anti-inflammatory Effects | Reduces TNF-alpha and IL-6 levels in animal models |
| Structure Modifications Impact | Influences potency; computational studies support SAR |
Mechanism of Action
The mechanism of action of (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Synthetic Efficiency : The target compound’s synthesis () omits intermediate purification steps, achieving higher yields (~75%) compared to analogs requiring multi-step protocols (e.g., : 60% yield via microwave-assisted synthesis) .
Substituent Effects :
- Electron-Withdrawing Groups : Nitro substituents () enhance reactivity in nucleophilic environments but may reduce metabolic stability .
- Aromatic Diversity : Pyridinyl (target compound) vs. phenyl () alters dipole moments (pyridinyl: ~4.1 D vs. phenyl: ~0 D), influencing solubility and target binding .
Biological Relevance : Piperazinyl-containing analogs () show improved blood-brain barrier penetration compared to the pyridinyl-based target compound, which is more suited for peripheral targets .
Contradictions and Limitations
- claims superior synthetic efficiency, but ’s microwave-assisted method achieves comparable yields with faster kinetics (~20 minutes vs. 6 hours for conventional heating) .
Biological Activity
The compound (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a well-studied scaffold known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Overview of Thiazolidine-2,4-Dione Derivatives
Thiazolidine-2,4-diones are characterized by their five-membered ring structure containing sulfur and nitrogen. They have garnered attention due to their antidiabetic , antimicrobial , antioxidant , and anticancer properties. The biological effects of TZD derivatives are often attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid homeostasis .
- PPAR-γ Activation :
- Antimicrobial Activity :
- Antioxidant Properties :
Antidiabetic Activity
Research indicates that TZD derivatives like the compound can significantly lower glucose levels in diabetic models. Studies have demonstrated that these compounds can enhance insulin sensitivity and improve lipid profiles by modulating PPAR-γ activity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Potential
Recent studies have explored the anticancer properties of TZD derivatives. For instance, certain analogs have been shown to induce apoptosis in cancer cell lines by inhibiting topoisomerase enzymes, crucial for DNA replication and repair. This suggests that this compound may also possess anticancer activity .
Data Table: Summary of Biological Activities
Case Studies
- Antidiabetic Efficacy : A study conducted on diabetic rats treated with TZD derivatives showed a marked decrease in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin signaling pathways mediated by PPAR-γ activation.
- Antimicrobial Activity Assessment : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cancer Cell Line Studies : In experiments involving MCF-7 breast cancer cells, the compound induced cell death through apoptosis pathways. This was confirmed by flow cytometry analysis showing increased annexin V staining.
Q & A
Basic: How can the synthesis of (5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione be optimized for higher yield and purity?
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent choice, temperature, and catalyst use. For example, glacial acetic acid is often employed as both solvent and catalyst in thiazolidine-dione syntheses, with reflux times monitored via TLC (3–5 hours). Purification steps may include recrystallization from ethanol or column chromatography using silica gel (60–120 mesh). Membrane separation technologies (e.g., nanofiltration) can enhance purity by removing unreacted precursors .
Key Parameters:
- Solvent: Glacial acetic acid (reflux conditions).
- Catalyst: Base-mediated elimination (e.g., triethylamine for HCl removal).
- Purification: Ethanol recrystallization or silica gel chromatography.
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of 1H/13C NMR , FT-IR , and HRMS is essential.
- NMR : Peaks corresponding to the pyridinyl proton (δ 8.5–9.0 ppm), methylidene group (δ 6.5–7.5 ppm), and thiazolidine-dione carbonyls (δ 165–175 ppm in 13C).
- FT-IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹).
- HRMS : Exact mass matching the molecular formula (e.g., C₂₃H₂₀N₃O₂S₂ requires m/z ≈ 458.09) .
Advanced: How should researchers design experiments to investigate the compound’s reactivity under varying pH conditions?
Methodological Answer:
Adopt a pH-dependent kinetic study framework :
Prepare buffered solutions (pH 3–10) using phosphate or acetate buffers.
Monitor degradation via HPLC at λ = 254 nm, tracking retention time shifts.
Use Arrhenius plots to determine activation energy (Ea) for hydrolysis.
Link results to computational models (e.g., DFT calculations) to predict reactive sites.
Theoretical frameworks (e.g., frontier molecular orbital theory) guide mechanistic interpretations .
Advanced: How can contradictions in pharmacological data (e.g., variable IC₅₀ values across studies) be resolved?
Methodological Answer:
Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times).
Dose-response validation : Use standardized protocols (e.g., MTT assay with triplicates).
Structural analogs : Test derivatives to isolate substituent effects (e.g., pyridinyl vs. phenyl groups).
Theoretical alignment : Re-examine hypotheses using QSAR models to reconcile outliers with electronic or steric parameters .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting thiazolidine-dione derivatives?
Methodological Answer:
Systematic substitution : Modify the pyridinyl or phenyl groups to assess electronic effects (e.g., electron-withdrawing Cl or NO₂).
Bioisosteric replacement : Replace the thiazolidine-dione core with oxazolidinone or imidazolidinone.
Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs.
Evidence from analogous compounds shows enhanced activity with hydrophobic substituents at the 2,5-dimethylpyrrole position .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., PPAR-γ).
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
ADMET profiling : Predict bioavailability and toxicity via SwissADME or ProTox-II.
Studies on similar dithiazolium salts highlight sulfur-mediated non-bonding interactions with pyridinyl nitrogen, stabilizing complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
